Undecaprenyl phosphate

Description

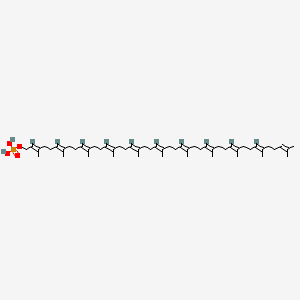

Structure

2D Structure

Properties

CAS No. |

25126-51-6 |

|---|---|

Molecular Formula |

C55H91O4P |

Molecular Weight |

847.3 g/mol |

IUPAC Name |

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |

InChI |

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |

InChI Key |

UFPHFKCTOZIAFY-RDQGWRCRSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Synonyms |

undecaprenyl phosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Undecaprenyl Phosphate

De Novo Synthesis of Undecaprenyl Pyrophosphate (Und-PP)

The de novo synthesis pathway is responsible for the initial production of the undecaprenyl backbone. This process culminates in the formation of undecaprenyl pyrophosphate (Und-PP), which is subsequently dephosphorylated to yield the functional lipid carrier, undecaprenyl phosphate (B84403) (Und-P). nih.govwikipedia.org The synthesis of Und-PP occurs in the cytoplasm and is catalyzed by the essential enzyme, Undecaprenyl Pyrophosphate Synthase (UppS). nih.govtandfonline.com

Undecaprenyl Pyrophosphate Synthase (UppS) is a crucial cytoplasmic enzyme that catalyzes the synthesis of Und-PP, a precursor for the lipid carrier essential for bacterial cell wall formation. frontiersin.orgontosight.ai Its essentiality for bacterial survival makes it a significant target for the development of novel antibacterial agents. nih.govfrontiersin.orgresearchgate.net The enzyme facilitates the sequential condensation of isoprene (B109036) units to form the long C55 lipid chain. frontiersin.org

UppS is a cis-prenyltransferase that specifically catalyzes the chain elongation of a C15 isoprenoid with eight C5 isoprene units. nih.gov The enzyme utilizes farnesyl pyrophosphate (FPP), an allylic substrate, as the initial acceptor molecule. frontiersin.orgnih.gov It then sequentially adds eight molecules of isopentenyl pyrophosphate (IPP), the homoallylic substrate, to the FPP backbone. nih.govfrontiersin.org Each condensation reaction results in the formation of a new cis-double bond. frontiersin.org The final product is undecaprenyl pyrophosphate (C55-PP). nih.gov The chain length of the product is determined by a hydrophobic active site tunnel within the enzyme. capes.gov.br While the native substrate for UppS is FPP, studies have shown that it can accept some analogues as substrates, though with varying efficiency, indicating a degree of flexibility in substrate recognition. acs.orgnih.govcharlotte.edu

| Substrate | Description | Role in UppS Reaction |

| Farnesyl pyrophosphate (FPP) | A 15-carbon isoprenoid pyrophosphate. | The initial allylic substrate for the condensation reactions. frontiersin.orgnih.gov |

| Isopentenyl pyrophosphate (IPP) | A 5-carbon isoprene unit. | The homoallylic substrate, eight units of which are sequentially added to FPP. nih.govfrontiersin.org |

The enzymatic mechanism of UppS involves a series of condensation reactions. The process is believed to start with the binding of FPP to the enzyme's active site, followed by the sequential binding of IPP molecules. acs.org A proposed mechanism suggests that a catalytic aspartate residue (Asp-26) acts as a general base to deprotonate IPP. researchgate.net The resulting carbanion then attacks the carbocation formed from FPP after the pyrophosphate group dissociates, a step assisted by a histidine residue (His-43). researchgate.net

Structurally, UppS from Escherichia coli is a homodimer. capes.gov.br Each subunit contains a hydrophobic tunnel that accommodates the growing isoprenoid chain, thereby controlling the final C55 length. capes.gov.bracs.org Crystal structures of UppS have revealed key residues involved in substrate binding and catalysis. nih.govcapes.gov.brrcsb.org The pyrophosphate head group of FPP is bound through hydrogen bonds to the backbone and side chains of several amino acid residues, including Asn28, Gly29, Arg30, and Arg39. nih.govrcsb.org The hydrocarbon tail of the substrate interacts with hydrophobic residues within the tunnel. nih.govrcsb.org A flexible loop, which becomes ordered upon substrate binding, is also thought to be important for catalysis. capes.gov.br

The expression of the uppS gene is subject to regulation to ensure appropriate levels of the undecaprenyl phosphate carrier. In Bacillus subtilis, a single point mutation in the ribosome-binding site of the uppS gene (designated uppS1) leads to reduced translation of the UppS enzyme. nih.gov This reduction in UppS levels can, in turn, affect the cell's susceptibility to antibiotics that target cell wall synthesis. nih.gov Furthermore, the uppS1 allele has been shown to cause a slight increase in the expression of the σM regulon, which is a stress-response system that helps compensate for reduced levels of Und-PP. nih.gov This suggests a link between the synthesis of the lipid carrier and cellular stress response pathways. Gene regulation, in general, involves a variety of mechanisms that cells use to increase or decrease the production of specific gene products in response to internal or external signals. wikipedia.org

The substrates for UppS, IPP and its isomer dimethylallyl diphosphate (B83284) (DMAPP), are synthesized through two primary metabolic pathways. nih.govnih.gov

Methylerythritol Phosphate (MEP) Pathway: This pathway is utilized by most bacteria, including E. coli. nih.gov The initial committed step is the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase. nih.govnih.gov A series of subsequent enzymatic reactions converts DXP into IPP and DMAPP. nih.govgenome.jp

Mevalonate (B85504) (MVA) Pathway: This pathway is the source of IPP and DMAPP in eukaryotes, most archaea, and certain Gram-positive cocci like Staphylococcus and Enterococcus species. nih.govresearchgate.net The pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonate to produce the same five-carbon isoprenoid precursors. nih.govresearchgate.net

While these two pathways differ in their enzymes and intermediates, they both converge on the synthesis of IPP and DMAPP, the universal building blocks for all isoprenoids, including this compound. nih.govgenome.jp

Recycling Pathway of this compound

The de novo synthesis of Und-P occurs in small quantities, and bacterial cells primarily rely on the efficient recycling of the existing lipid carrier pool to sustain cell wall biosynthesis. internationalscholarsjournals.com During the synthesis of peptidoglycan and other cell wall polymers, Und-P is first used to build precursor units on the cytoplasmic side of the membrane (forming Lipid I and Lipid II). wikipedia.org After the precursor is translocated across the membrane and incorporated into the growing polymer, the lipid carrier is released on the periplasmic side in its pyrophosphate form, Und-PP. researchgate.netanr.fr

For the lipid carrier to be reused, this Und-PP must be dephosphorylated back to Und-P. wikipedia.organr.fr This crucial recycling step is catalyzed by specific phosphatases. anr.fr In E. coli, several integral membrane proteins have been identified to perform this reaction, indicating a redundancy in this essential function. nih.gov These include BacA (also known as UppP) and three members of the phosphatidic acid phosphatase (PAP2) superfamily: PgpB, YbjG, and LpxT. nih.govnih.govtandfonline.com The active sites of the PAP2 enzymes face the periplasm, consistent with their role in recycling the Und-PP released on the outer side of the membrane. nih.gov While none of these enzymes are individually essential, the simultaneous inactivation of bacA, ybjG, and pgpB is lethal in E. coli, highlighting the critical nature of Und-P recycling. nih.gov In Bacillus subtilis, two enzymes under the control of the SigM stress-response factor, UshA and UpsH, have been identified to liberate Und-P from UndP-linked sugars and UndPP-linked wall teichoic acids, respectively, to replenish the free carrier pool during envelope stress. asm.org

| Enzyme/Protein | Family | Function in Und-P Recycling | Organism Example |

| BacA (UppP) | Integral Membrane Phosphatase | Catalyzes the dephosphorylation of Und-PP to Und-P. nih.govresearchgate.net | Escherichia coli |

| PgpB | PAP2 Superfamily | Dephosphorylates Und-PP to Und-P in the periplasm. nih.govtandfonline.com | Escherichia coli |

| YbjG | PAP2 Superfamily | Contributes to the dephosphorylation of Und-PP. nih.govtandfonline.com | Escherichia coli |

| LpxT | PAP2 Superfamily | Transfers the distal phosphate from Und-PP to lipid A, releasing Und-P. nih.govnih.gov | Escherichia coli |

| UshA (YqjL) | α/β Hydrolase-like | Liberates Und-P from undecaprenyl-monophosphate-linked sugars. asm.org | Bacillus subtilis |

| UpsH (YpbG) | Metallophosphoesterase-like | Releases Und-P from undecaprenyl-diphosphate-linked wall teichoic acids. asm.org | Bacillus subtilis |

Following dephosphorylation, Und-P is translocated back to the inner leaflet of the cytoplasmic membrane by a yet-unidentified mechanism, where it can begin a new cycle of precursor transport. anr.fr

Dephosphorylation of Undecaprenyl Pyrophosphate (Und-PP) to this compound (Und-P)

The primary route for generating Und-P involves the dephosphorylation of Und-PP. internationalscholarsjournals.comtandfonline.comtandfonline.com This reaction is catalyzed by specific phosphatases and is essential for recycling the lipid carrier after it has delivered its sugar cargo for cell wall synthesis. nih.govfrontiersin.org In this recycling process, Und-PP is released on the periplasmic side of the membrane and must be dephosphorylated to Und-P to be flipped back to the cytoplasmic side for another round of precursor transport. frontiersin.orgbiorxiv.org The dephosphorylation of Und-PP is carried out by at least two distinct families of integral membrane proteins: Undecaprenyl Pyrophosphate Phosphatases (UppP/BacA homologs) and members of the type-2 phosphatidic acid phosphatase (PAP2) superfamily. tandfonline.comnih.govplos.org

Undecaprenyl Pyrophosphate Phosphatases (UppP/BacA Homologs)

UppP, also known as BacA, is a key integral membrane protein that catalyzes the dephosphorylation of Und-PP to Und-P. nih.govplos.org In Escherichia coli, BacA is responsible for approximately 75% of the total Und-PP phosphatase activity. plos.orgasm.org These enzymes are highly conserved in bacteria and play a crucial role in the de novo synthesis and recycling of the lipid carrier. nih.govresearchgate.net The proposed reaction mechanism for BacA involves a nucleophilic attack by a serine residue (Ser27) on the β-phosphate of Und-PP, facilitated by a nearby glutamic acid residue (Glu21) acting as a proton acceptor. researchgate.net This leads to the formation of a phosphorylated serine intermediate and the release of Und-P. researchgate.net The active site of BacA, containing conserved motifs, is located in the periplasm, indicating its role in dephosphorylating Und-PP on the outer side of the plasma membrane. nih.govplos.org

PAP2 Superfamily Members (YbjG, LpxT, PgpB)

In addition to BacA, several members of the type-2 phosphatidic acid phosphatase (PAP2) superfamily exhibit Und-PP phosphatase activity. tandfonline.comnih.gov In E. coli, these include YbjG, LpxT, and PgpB. asm.orgnih.gov While none of these enzymes are individually essential for viability, the simultaneous inactivation of bacA, ybjG, and pgpB is lethal, highlighting their redundant and vital function in Und-P synthesis. nih.govasm.org These PAP2 enzymes were initially identified for their roles in other lipid metabolic pathways but were later found to have broad substrate specificity, including the ability to dephosphorylate Und-PP. asm.org

A key characteristic of the PAP2 family members involved in Und-PP metabolism is the periplasmic location of their active sites. tandfonline.comnih.govnih.gov This has been experimentally confirmed for PgpB and LpxT in E. coli. nih.govnih.gov The catalytic center of these enzymes faces the periplasmic space, suggesting their primary involvement in the recycling of Und-PP that is released on the outer leaflet of the inner membrane after the polymerization of cell wall precursors. internationalscholarsjournals.comnih.govdntb.gov.ua This orientation ensures that the lipid carrier is regenerated at the site where it completes its transport cycle. plos.org

Some PAP2 enzymes exhibit dual functionality. A notable example is LpxT in E. coli, which not only functions as a Und-PP phosphatase but also possesses phosphotransferase activity. unam.mxnih.gov LpxT catalyzes the transfer of a phosphate group from Und-PP to the 1-position of lipid A, a component of the lipopolysaccharide in Gram-negative bacteria. unam.mxuniprot.org This reaction produces lipid A 1-diphosphate and releases Und-P as a byproduct. nih.gov This dual activity links the recycling of the essential lipid carrier, Und-P, directly to the modification of the outer membrane structure. nih.govunam.mx The phosphotransferase activity of LpxT enhances the net negative charge of the bacterial surface and is implicated in resistance to certain antimicrobial compounds like deoxycholate. unam.mxnih.gov

Spore-Specific Phosphatases (e.g., BcrC and UppP in Bacillus subtilis)

In spore-forming bacteria like Bacillus subtilis, specific phosphatases are crucial for both vegetative growth and sporulation. B. subtilis possesses two major Und-PP phosphatases, BcrC (a PAP2 homolog) and UppP (a BacA homolog). nih.govfrontiersin.org These two enzymes are synthetically lethal, meaning that while single knockouts are viable, the simultaneous deletion of both genes is lethal, underscoring their essential and overlapping function. nih.govnih.gov

During vegetative growth, both enzymes contribute to cell wall homeostasis. nih.gov However, their roles diverge during sporulation. UppP is critical for normal sporulation, particularly for the synthesis of the spore cortex and germ cell wall, both of which are peptidoglycan structures. nih.govnih.gov In contrast, BcrC expression is upregulated in response to cell envelope stress, such as exposure to the antibiotic bacitracin, which sequesters Und-PP. nih.govnih.gov This makes BcrC particularly important for defending the cell against envelope stress during active growth. nih.gov

| Enzyme | Family | Organism | Primary Function | Additional Notes |

| UppP/BacA | UppP/BacA | Escherichia coli, Bacillus subtilis | Dephosphorylation of Und-PP to Und-P. nih.govplos.org | Accounts for the majority of Und-PP phosphatase activity in E. coli. plos.orgasm.org Essential for normal sporulation in B. subtilis. nih.govnih.gov |

| YbjG | PAP2 | Escherichia coli | Dephosphorylation of Und-PP to Und-P. asm.orgnih.gov | Functionally redundant with PgpB and BacA. asm.org |

| PgpB | PAP2 | Escherichia coli | Dephosphorylation of Und-PP to Und-P. asm.orgnih.gov | Also involved in phospholipid metabolism. asm.org |

| LpxT | PAP2 | Escherichia coli | Transfers phosphate from Und-PP to lipid A, producing Und-P. unam.mxuniprot.org | Links Und-P recycling to lipopolysaccharide modification. nih.govunam.mx |

| BcrC | PAP2 | Bacillus subtilis | Dephosphorylation of Und-PP to Und-P. nih.govfrontiersin.org | Upregulated by cell envelope stress; important for vegetative growth. nih.govnih.gov |

Undecaprenol (B103720) Phosphorylation to this compound (Und-P) in Gram-Positive Bacteria

Gram-positive bacteria possess an alternative pathway for Und-P synthesis that is absent in Gram-negative bacteria: the direct phosphorylation of undecaprenol (Und-OH). wikipedia.orginternationalscholarsjournals.comtandfonline.com Significant amounts of Und-OH are found in the membranes of many Gram-positive species, such as Staphylococcus aureus and Lactobacillus plantarum. tandfonline.comtandfonline.com This pool of Und-OH can be converted to the active lipid carrier, Und-P, by the action of an undecaprenol kinase. tandfonline.comnih.gov

2

The metabolic pathways of this compound (UP) are crucial for the biosynthesis of the bacterial cell wall. UP acts as a lipid carrier, transporting hydrophilic precursors of cell wall components across the hydrophobic cell membrane. internationalscholarsjournals.com The availability of this compound is maintained through both de novo synthesis and recycling pathways. internationalscholarsjournals.com In Gram-positive bacteria, a significant pathway for UP synthesis involves the phosphorylation of undecaprenol (UOH). tandfonline.com

1 Role of Undecaprenol Kinase (e.g., DgkA homolog)

Undecaprenol kinase is a key enzyme in an alternative pathway for the synthesis of this compound, particularly prominent in Gram-positive bacteria which, unlike Gram-negative bacteria, contain significant amounts of undecaprenol. internationalscholarsjournals.comtandfonline.com This enzyme catalyzes the phosphorylation of undecaprenol to form this compound, a critical lipid carrier for various biosynthetic processes in bacteria. nih.govwikipedia.org

The enzyme responsible for this activity is often a homolog of the Escherichia coli diacylglycerol kinase, DgkA. internationalscholarsjournals.comtandfonline.com In Gram-positive organisms like Bacillus subtilis and Streptococcus mutans, the DgkA homolog functions as an undecaprenol kinase. internationalscholarsjournals.comnih.gov These small, highly hydrophobic integral membrane proteins catalyze the transfer of a phosphate group from ATP to undecaprenol. wikipedia.orgtandfonline.com

Research has revealed that undecaprenol kinase is a bifunctional enzyme. In S. mutans, the DgkA homolog not only phosphorylates undecaprenol but can also catalyze the reverse reaction—the hydrolysis of this compound back to undecaprenol in the presence of ADP. tandfonline.comnih.govacs.org This dual kinase and phosphatase activity suggests a role in maintaining the homeostasis of the undecaprenoid pool, allowing the bacterium to regulate the availability of this compound for cell wall synthesis in response to cellular needs and environmental stressors. nih.govnih.govacs.org The expression of the dgkA gene has been linked to bacterial growth, survival, and resistance to certain antibiotics like bacitracin by providing an additional route to generate this compound. nih.gov

Table 1: Research Findings on Undecaprenol Kinase (DgkA homolog)

| Finding | Organism(s) Studied | Significance | Reference(s) |

|---|---|---|---|

| DgkA homolog functions as undecaprenol kinase. | Bacillus subtilis, Staphylococcus aureus, Streptococcus mutans, Streptococcus pneumoniae | Establishes an alternative pathway for this compound synthesis in Gram-positive bacteria. | internationalscholarsjournals.com |

| Undecaprenol kinase is a bifunctional enzyme with both kinase and phosphatase activities. | Streptococcus mutans | Regulates the pool of this compound and undecaprenol, contributing to cellular homeostasis. | nih.govacs.org |

| DgkA in B. subtilis is localized to the septal membrane. | Bacillus subtilis | Suggests a role in providing sufficient this compound for localized cell wall synthesis during cell division. | tandfonline.comtandfonline.com |

| DgkA expression is linked to bacitracin resistance. | General (Gram-positive bacteria) | Provides a salvage pathway for this compound synthesis when the primary pathway is inhibited. | nih.gov |

| The enzyme is highly hydrophobic and its activity is enhanced by phospholipids. | Staphylococcus aureus, Lactobacillus plantarum | Indicates its nature as an integral membrane protein whose function is dependent on the lipid environment. | tandfonline.com |

Role of Undecaprenyl Pyrophosphate Synthase (UppS)

3 Translocation Mechanisms of this compound and its Intermediates

The biosynthesis of major components of the bacterial cell envelope, such as peptidoglycan, involves the assembly of precursors on the cytoplasmic face of the inner membrane, followed by their translocation to the periplasmic space for polymerization. tandfonline.comnih.gov This translocation across the hydrophobic membrane is a critical step and is facilitated by specialized transporter proteins known as flippases. tandfonline.com this compound and its derivatives, such as Lipid I and Lipid II, are the substrates for these flippases. tandfonline.compnas.org Following the delivery of the glycan precursor to the growing cell wall, undecaprenyl pyrophosphate (UPP) is released on the outer side of the membrane and must be dephosphorylated to UP and recycled back to the inner leaflet to participate in another round of synthesis. nih.govpnas.org

1 Flippase Proteins (e.g., Wzx, MurJ, FtsW)

Several proteins have been identified as flippases involved in the translocation of this compound-linked intermediates across the cytoplasmic membrane. The identification of the specific flippase for the peptidoglycan precursor, Lipid II, has been a subject of considerable research and debate. pnas.orgplos.orgresearchgate.net

MurJ: In many bacteria, including Escherichia coli, MurJ has been identified as the primary flippase for Lipid II. pnas.orgplos.org It is an essential inner membrane protein, and its depletion leads to the accumulation of Lipid II in the cytoplasm and ultimately cell lysis, underscoring its critical role in peptidoglycan biosynthesis. asm.orgoup.com MurJ belongs to the Multidrug/Oligosaccharidyl-Lipid/Polysaccharide (MOP) exporter superfamily. asm.org However, in some bacteria like Bacillus subtilis, MurJ is not essential because of the presence of a functionally redundant protein, Amj. pnas.orgplos.org

FtsW: FtsW is another integral membrane protein that has been proposed to function as a Lipid II flippase. pnas.orgoup.com It is often found in a complex with penicillin-binding proteins involved in cell wall synthesis, suggesting a coordinated mechanism of precursor transport and polymerization. pnas.org While some in vitro studies have suggested FtsW can transport Lipid II, its precise role as the primary flippase in vivo remains a topic of ongoing investigation, with MurJ being more strongly supported as the dedicated flippase in many species. pnas.orgoup.com

Wzx: Wzx proteins are a family of flippases responsible for translocating undecaprenyl pyrophosphate-linked oligosaccharide repeating units for O-antigen and capsule biosynthesis across the cytoplasmic membrane. plos.orgasm.orgresearchgate.net Interestingly, in some bacteria like Helicobacter pylori, the O-antigen flippase Wzk has been shown to be able to substitute for MurJ in Lipid II translocation, demonstrating a degree of promiscuity among these transporters. plos.org

2 Membrane-Associated Transport Mechanisms (e.g., UptA)

While flippases like MurJ transport the large, hydrophilic headgroup of Lipid II, the recycling of the lipid carrier itself—this compound—is also a mediated process. After undecaprenyl pyrophosphate is dephosphorylated to this compound on the periplasmic side, the resulting UP must be flipped back to the cytoplasmic leaflet to be reused. pnas.orguniprot.org This translocation is facilitated by specific membrane transporters.

Two families of proteins have been identified as this compound transporters:

UptA: UptA is a member of the DedA superfamily of membrane proteins and has been identified as a flippase that catalyzes the transport of this compound from the external (periplasmic) side to the cytoplasmic side of the membrane. uniprot.orgnih.gov This function is crucial for the recycling of UP during peptidoglycan synthesis. uniprot.org Studies have shown that UptA exhibits a higher binding affinity for the monophosphate form (UP) over the diphosphate form (UPP), supporting its role in transporting UP after the pyrophosphate has been cleaved. pnas.org The expression of uptA is often upregulated under conditions of cell envelope stress, suggesting an increased need for efficient UP recycling to maintain cell wall integrity. asm.org

PopT: A second family of proteins containing a Domain of Unknown Function 368 (DUF368), designated PopT, also functions as an this compound transporter. nih.govnih.gov Like UptA, PopT is broadly conserved in bacteria and contributes to the recycling of the lipid carrier. researchgate.netnih.gov Genetic studies have shown that in some bacteria, the absence of both UptA and PopT leads to significant growth defects and impaired cell envelope assembly, highlighting their importance in microbial fitness. uniprot.org

Table 2: Research Findings on Translocation Mechanisms

| Transporter Family | Protein Example(s) | Substrate(s) | Function | Reference(s) |

|---|---|---|---|---|

| MOP Superfamily | MurJ, Amj | Lipid II | Translocation of peptidoglycan precursors from the cytoplasm to the periplasm. | pnas.orgplos.orgasm.org |

| SEDS Family | FtsW | Lipid II (proposed) | Potentially couples transport of peptidoglycan precursors with polymerization. | pnas.orgoup.com |

| O-Antigen Transporter | Wzx | Undecaprenyl-PP-oligosaccharides, Lipid II (in some species) | Translocation of O-antigen precursors; can be functionally redundant with MurJ. | plos.orgasm.orgresearchgate.net |

| DedA Superfamily | UptA | This compound (UP) | Recycling of the lipid carrier from the periplasm to the cytoplasm. | pnas.orguniprot.orgnih.govasm.org |

| DUF368 Family | PopT | This compound (UP) | Recycling of the lipid carrier from the periplasm to the cytoplasm. | nih.govnih.gov |

Roles of Undecaprenyl Phosphate in Glycopolymer Biogenesis

Peptidoglycan Synthesis

Undecaprenyl phosphate (B84403) plays an indispensable role in the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall that provides shape and osmotic protection. nih.govwikipedia.org The process involves the assembly of peptidoglycan precursors on the cytoplasmic side of the membrane, their transport across the membrane, and their subsequent incorporation into the existing cell wall. nih.gov

The initial membrane-associated steps of peptidoglycan synthesis occur on the cytoplasmic face of the inner membrane and involve the sequential formation of two lipid-linked intermediates: Lipid I and Lipid II. wikipedia.orgwikipedia.org

The first committed membrane step in peptidoglycan biosynthesis is catalyzed by the integral membrane enzyme MraY. nih.govnih.gov This enzyme facilitates the transfer of the phospho-N-acetylmuramic acid (MurNAc)-pentapeptide moiety from the water-soluble precursor UDP-MurNAc-pentapeptide to undecaprenyl phosphate. nih.govnih.gov This reaction results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I, and the release of uridine (B1682114) monophosphate (UMP). wikipedia.orgnih.gov The MraY-mediated reaction is essential for bacterial viability, making it a significant target for antibiotics. nih.gov

Following the synthesis of Lipid I, the peripheral membrane-associated glycosyltransferase MurG catalyzes the subsequent step. wikipedia.orgresearchgate.net MurG transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, forming a β-(1,4) glycosidic bond between GlcNAc and MurNAc. wikipedia.orgresearchgate.net This reaction yields undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide-GlcNAc, known as Lipid II. oup.com Lipid II represents the complete monomeric building block of the peptidoglycan glycan chain. wikipedia.org MurG's activity is crucial for the continuation of the peptidoglycan synthesis pathway. nih.gov

| Intermediate | Precursors | Enzyme | Product |

| Lipid I | UDP-MurNAc-pentapeptide, this compound | MraY | Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide (Lipid I), UMP |

| Lipid II | Lipid I, UDP-GlcNAc | MurG | Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide-GlcNAc (Lipid II), UDP |

Once synthesized on the inner leaflet of the cytoplasmic membrane, Lipid II must be transported to the outer leaflet to make the disaccharide-pentapeptide unit available for polymerization. wikipedia.orgnih.gov This translocation, or "flipping," is a critical step that has been a subject of extensive research. wikipedia.org The MurJ protein has been identified as the flippase responsible for moving Lipid II across the cytoplasmic membrane in many bacteria. wikipedia.orgwikipedia.org This process ensures that the building blocks of peptidoglycan are delivered to the site of cell wall assembly. nih.gov

Following its translocation to the periplasmic face of the membrane, the disaccharide-pentapeptide moiety of Lipid II is incorporated into the growing peptidoglycan sacculus. wikipedia.orgwikipedia.org This process involves two key enzymatic reactions: transglycosylation and transpeptidation. wikipedia.org

Transglycosylation: Penicillin-binding proteins (PBPs) with glycosyltransferase activity catalyze the polymerization of the glycan strands. They add the disaccharide-pentapeptide unit from Lipid II to the non-reducing end of a nascent glycan chain, releasing undecaprenyl pyrophosphate (Und-PP). wikipedia.orgnih.gov

Transpeptidation: Other PBPs with transpeptidase activity then catalyze the formation of peptide cross-links between adjacent glycan strands. This cross-linking provides the structural integrity and rigidity of the peptidoglycan meshwork. wikipedia.org

After donating its glycan unit, the undecaprenyl pyrophosphate is dephosphorylated to this compound and recycled back to the cytoplasmic face of the membrane to participate in another round of precursor synthesis. wikipedia.org

Lipid I and Lipid II Formation

O-Antigen Synthesis in Lipopolysaccharide Assembly

In Gram-negative bacteria, this compound also serves as the lipid carrier for the synthesis of the O-antigen, a component of the outer membrane lipopolysaccharide (LPS). wikipedia.orgasm.org The O-antigen is a repeating oligosaccharide chain that contributes to the antigenic diversity of bacteria and plays a role in interactions with the host immune system. nih.gov

The synthesis of the O-antigen repeating unit occurs on this compound at the cytoplasmic face of the inner membrane. wikipedia.org Individual sugars are sequentially added from nucleotide-sugar precursors to the this compound anchor. nih.gov Once the O-antigen subunit is complete, the this compound-linked oligosaccharide is flipped across the membrane by a Wzx flippase. nih.gov In the periplasm, the O-antigen subunits are polymerized by a Wzy polymerase and then ligated to the lipid A-core oligosaccharide by the WaaL ligase to form the complete LPS molecule. wikipedia.orgnih.gov Similar to peptidoglycan synthesis, the undecaprenyl pyrophosphate is recycled back to this compound for subsequent rounds of O-antigen synthesis. wikipedia.org The shared use of this compound for both peptidoglycan and O-antigen synthesis highlights the central role of this lipid carrier in bacterial cell envelope biogenesis and suggests a need for tight regulation of its availability. asm.orgnih.gov

| Process | Location of Synthesis | Transporter (Flippase) | Final Product |

| Peptidoglycan Monomer | Cytoplasmic face of the inner membrane | MurJ | Peptidoglycan |

| O-Antigen Subunit | Cytoplasmic face of the inner membrane | Wzx | Lipopolysaccharide (LPS) |

Assembly of O-Antigen Subunits on Undecaprenyl Pyrophosphate

The biosynthesis of O-antigen, a major component of the lipopolysaccharide (LPS) in Gram-negative bacteria, is initiated on the cytoplasmic face of the inner membrane. oup.comnih.govresearchgate.net This process utilizes this compound as a membrane-anchored acceptor molecule. researchgate.net The initial step involves the transfer of a sugar-1-phosphate moiety, typically N-acetylglucosamine-1-phosphate (GlcNAc-1-P), from a nucleotide sugar donor (UDP-GlcNAc) to Und-P. nih.gov This reaction is catalyzed by an initial transferase, such as WecA, and results in the formation of a pyrophosphate linkage, yielding an undecaprenyl pyrophosphate-linked sugar (Und-PP-sugar). nih.govasm.org

Following this initiation, a series of membrane-associated glycosyltransferases sequentially add further sugar residues to build the complete O-antigen repeating unit, often referred to as an O-unit. oup.comnih.gov Each O-unit typically consists of three to eight sugar residues. nih.govresearchgate.net The fully assembled O-unit remains tethered to the undecaprenyl pyrophosphate carrier at the inner leaflet of the cytoplasmic membrane, primed for subsequent translocation across the membrane. researchgate.netcdnsciencepub.com

Wzx/Wzy-Dependent Pathway

The most prevalent mechanism for the assembly of heteropolymeric O-antigens and various other bacterial surface polysaccharides is the Wzx/Wzy-dependent pathway. nih.govcdnsciencepub.comasm.org This pathway is conserved in a wide range of both Gram-negative and Gram-positive bacteria and is named for its two core protein components: Wzx, the O-unit flippase, and Wzy, the O-antigen polymerase. cdnsciencepub.comsemanticscholar.org

The key stages of the Wzx/Wzy-dependent pathway are summarized below:

Synthesis : An O-antigen repeat unit is synthesized on the undecaprenyl pyrophosphate (Und-PP) lipid carrier at the cytoplasmic face of the inner membrane. oup.comcdnsciencepub.com

Translocation : The Und-PP-linked O-unit is translocated, or "flipped," across the inner membrane to the periplasmic face by the Wzx protein. oup.comnih.govcdnsciencepub.com

Polymerization : In the periplasm, the Wzy polymerase catalyzes the polymerization of the O-units into a long polysaccharide chain. oup.comnih.govcdnsciencepub.com

Chain Length Regulation : The modal length of the O-antigen polymer is controlled by a polysaccharide co-polymerase protein, Wzz. oup.comresearchgate.net

Ligation : The completed O-antigen is transferred from its Und-PP carrier and ligated to the lipid A-core oligosaccharide by the WaaL ligase, forming the final LPS molecule. oup.comcdnsciencepub.com

This pathway is also responsible for the biosynthesis of other surface glycans, including some capsular polysaccharides and the Enterobacterial Common Antigen. nih.govcdnsciencepub.comasm.org

Translocation and Polymerization of O-Units

The translocation of the fully assembled O-unit from the cytoplasm to the periplasm is a critical step, mediated by the integral inner membrane protein Wzx. oup.comnih.gov This flippase moves the Und-PP-linked O-unit across the membrane, making it available for the subsequent polymerization step. nih.govresearchgate.net Wzx proteins exhibit considerable sequence diversity and often have specificity for the structure of the O-unit they transport, potentially acting as a quality control checkpoint to ensure only correctly synthesized units are flipped. nih.govsemanticscholar.orgnih.gov

Once on the periplasmic side, the Und-PP-linked O-units become substrates for the Wzy polymerase. oup.comnih.gov Wzy, another multi-pass transmembrane protein, catalyzes the formation of glycosidic bonds between O-units. cdnsciencepub.comnih.gov The polymerization process involves the transfer of the growing polysaccharide chain from its lipid carrier to the non-reducing end of a newly translocated O-unit, thereby extending the chain. nih.gov This cycle of translocation and polymerization continues until the O-antigen reaches a characteristic length, which is regulated by the Wzz protein. oup.comresearchgate.net Upon completion of polymerization, the Und-PP carrier is released and subsequently dephosphorylated to Und-P, allowing it to be recycled back to the cytoplasmic face for a new round of synthesis. nih.govresearchgate.netbiorxiv.org

Wall Teichoic Acid Biosynthesis

In many Gram-positive bacteria, this compound is the essential lipid carrier for the biosynthesis of wall teichoic acids (WTAs). tandfonline.comnih.gov WTAs are anionic polymers of either poly-glycerol phosphate or poly-ribitol phosphate that are covalently linked to the peptidoglycan layer.

The biosynthetic pathway begins at the cytoplasmic face of the membrane, where the initial enzyme, often TagO, transfers a GlcNAc-phosphate group to Und-P. nih.gov This is followed by the stepwise assembly of the linkage unit and the subsequent polymerization of the main chain (e.g., glycerol (B35011) phosphate or ribitol (B610474) phosphate units) onto the Und-P-linked intermediate. nih.govasm.org The completed polymer, still attached to Und-P, is then transported across the membrane by an ABC transporter system, such as TarGH in S. aureus. nih.gov Finally, the WTA polymer is transferred from the lipid carrier and attached to muramic acid residues in the peptidoglycan. The sequestration of Und-P in the form of dead-end WTA intermediates, which can occur if later steps of the pathway are blocked, is detrimental to the cell, as it depletes the pool of this essential carrier lipid, thereby interfering with peptidoglycan synthesis. nih.govasm.orgresearchgate.net

Capsular Polysaccharide Synthesis

This compound is also integral to the synthesis of the capsular polysaccharides (CPS) that form the outermost layer of many bacterial cells. asm.orgnih.govcdnsciencepub.com A large number of these capsules are assembled via the Wzx/Wzy-dependent pathway, which mirrors the process used for O-antigen synthesis. cdnsciencepub.comasm.org

The process is initiated by the assembly of a polysaccharide repeat unit on the Und-PP carrier at the cytoplasmic side of the membrane, a process involving multiple specific glycosyltransferases. cdnsciencepub.comresearchgate.net The completed lipid-linked subunit is then translocated to the periplasmic face of the membrane by a Wzx-type flippase. cdnsciencepub.comresearchgate.net Here, the subunits are polymerized by a Wzy-like enzyme to form the high-molecular-weight capsular polymer that will ultimately be exported to the cell surface. nih.govcdnsciencepub.com

Enterobacterial Common Antigen (ECA) Biogenesis

Enterobacterial Common Antigen (ECA) is a surface glycopolymer unique to and conserved among the family Enterobacteriaceae. oup.comasm.org Its biogenesis is dependent on this compound as the lipid carrier for its repeating unit. asm.orgasm.org The assembly pathway for ECA shares its initial step with O-antigen synthesis. asm.org

The enzyme WecA transfers GlcNAc-1-phosphate to Und-P to form Und-PP-GlcNAc. asm.orgresearchgate.net Next, the glycosyltransferases WecG and WecF sequentially add ManNAcA and Fuc4NAc to complete the ECA trisaccharide repeat unit, forming the intermediate known as lipid III. researchgate.netnih.gov This Und-PP-linked trisaccharide is then flipped across the inner membrane by the WzxE flippase. asm.orgresearchgate.net In the periplasm, the WzyE polymerase links these units into a polymer, with the chain length being modulated by WzzE. asm.orgnih.gov The final ECA polymer can be found in several forms: linked to lipid A-core (ECA_LPS), attached to phosphatidylglycerol (ECA_PG), or as a soluble cyclic form in the periplasm (ECA_CYC). asm.orgnih.gov Interrupting the ECA pathway can lead to the accumulation of lipid-linked intermediates, which sequesters the limited Und-P pool and can cause secondary defects in peptidoglycan synthesis, leading to abnormal cell morphology. nih.govpugetsound.edu

Glycosylation of Other Surface Polymers, Lipids, and Proteins

The role of this compound extends beyond the synthesis of major cell wall polysaccharides. It serves as a universal carrier for glycans destined for a variety of other macromolecules, including surface proteins, lipids, and other polymers like exopolysaccharides. asm.orgcdnsciencepub.comresearchgate.net

In the case of bacterial N-linked protein glycosylation, an oligosaccharide is first assembled on the Und-P carrier. researchgate.net This lipid-linked oligosaccharide is then translocated across the membrane and transferred en bloc to specific asparagine residues of target proteins in the periplasm. researchgate.net The central role of Und-P in numerous biosynthetic pathways, including the essential process of peptidoglycan synthesis, highlights its importance. researchgate.netnih.gov The cell must therefore carefully regulate the allocation and recycling of the limited Und-P pool to maintain a balanced synthesis of all necessary envelope components. nih.govplos.org

Data Tables

Table 1: Key Proteins in this compound-Dependent Pathways

| Protein Family | Function | Example Pathway(s) | Key Proteins |

| Initial Transferase | Attaches the first sugar-phosphate to Und-P | O-Antigen, ECA, WTA | WecA, TagO |

| Glycosyltransferases | Sequentially add sugars to the repeating unit | O-Antigen, ECA, CPS, WTA | WecG, WecF |

| Flippase (Wzx family) | Translocates Und-PP-linked subunits across the inner membrane | O-Antigen, ECA, CPS | Wzx, WzxE |

| Polymerase (Wzy family) | Polymerizes repeating subunits in the periplasm | O-Antigen, ECA, CPS | Wzy, WzyE |

| Co-polymerase (Wzz family) | Regulates the length of the polysaccharide chain | O-Antigen, ECA | Wzz, WzzE |

| Ligase | Attaches the completed polysaccharide to an anchor molecule | O-Antigen (LPS) | WaaL |

| ABC Transporter | Transports completed WTA polymers across the membrane | Wall Teichoic Acid | TarGH |

Table 2: Summary of Glycopolymers Synthesized via this compound

| Glycopolymer | Primary Location | Key Function(s) | Biosynthesis Pathway |

| O-Antigen | Outer membrane (Gram-negative) | Serotype specificity, virulence, barrier function | Wzx/Wzy-dependent |

| Wall Teichoic Acid (WTA) | Cell wall (Gram-positive) | Cation binding, cell shape, adhesion, virulence | ABC transporter-dependent |

| Capsular Polysaccharide (CPS) | Outermost layer | Immune evasion, protection, biofilm formation | Often Wzx/Wzy-dependent |

| Enterobacterial Common Antigen (ECA) | Outer membrane (Enterobacteriaceae) | Envelope integrity, virulence | Wzx/Wzy-dependent |

| Peptidoglycan | Cell wall (most bacteria) | Structural integrity, cell shape | Translocation-polymerization |

| Glycoproteins | Periplasm, cell surface | Varies (e.g., adhesion, enzymatic activity) | N-linked glycosylation |

Regulation of Undecaprenyl Phosphate Pool Homeostasis

Cellular Mechanisms for Maintaining Undecaprenyl Phosphate (B84403) Levels

Bacteria employ several key mechanisms to maintain the appropriate levels of undecaprenyl phosphate. These processes are crucial for sustaining the synthesis of essential cell wall components like peptidoglycan. nih.govasm.org The primary routes for maintaining the UndP pool are through its de novo synthesis and recycling. nih.govfrontiersin.org

The de novo synthesis pathway begins with the production of undecaprenyl pyrophosphate (UndPP) from farnesyl diphosphate (B83284) and isopentenyl diphosphate, a reaction catalyzed by the enzyme UndPP synthase (UppS). nih.govanr.fr Subsequently, UndPP is dephosphorylated to the active form, UndP. nih.gov This dephosphorylation step is critical and is carried out by a group of integral membrane phosphatases. nih.gov In Bacillus subtilis, two functionally redundant UndPP phosphatases, BcrC and UppP, are primarily responsible for this conversion. asm.orgnih.gov Another lipid phosphatase, YodM, can also contribute to this process when overexpressed. asm.org In Gram-positive bacteria, an additional pathway exists where undecaprenol (B103720) can be phosphorylated to UndP by the undecaprenol kinase (UdpK), an enzyme also known as DgkA. researchgate.netqub.ac.uk

Recycling of UndP is equally important for maintaining the pool. After the glycan unit is transferred from the UndP-linked precursor to its final acceptor in the periplasm, UndPP is released. nih.govnih.gov This UndPP must be dephosphorylated back to UndP to participate in another round of synthesis. nih.gov The antibiotic bacitracin targets this recycling step by binding to UndPP and inhibiting its dephosphorylation. asm.orgnih.gov

The cell must also manage the distribution of the limited UndP pool among competing biosynthetic pathways. asm.orgnih.gov These pathways include the synthesis of peptidoglycan, wall teichoic acids (WTAs), capsular polysaccharides, and O-antigen. nih.govresearchgate.net The efficient functioning of these pathways is dependent on the rapid recycling of UndP. plos.org

Stress Response Pathways Affecting this compound Metabolism

Bacteria have evolved sophisticated stress response pathways to cope with conditions that disrupt the homeostasis of the this compound pool. These pathways are activated by the depletion of free UndP and function to restore its levels, often by prioritizing its use for the most essential processes like peptidoglycan synthesis. asm.orgplos.org

SigM Stress Response in Bacillus subtilis

In Bacillus subtilis, the SigM (σM) stress-response pathway plays a central role in managing the UndP pool. asm.orgplos.org The SigM transcription factor is held in an inactive state at the cell membrane by its anti-sigma factor, YhdLK. plos.orgasm.org When the levels of free UndP decrease, SigM is released and activates the transcription of a large set of genes. asm.orgplos.orgnih.gov This regulon includes genes that:

Increase the flux through the peptidoglycan synthesis pathway. asm.orgnih.gov

Promote the recycling of the lipid carrier. asm.orgnih.gov

Liberate UndP from other non-essential polymer pathways. asm.orgnih.gov

Activation of the SigM pathway is triggered by a variety of conditions that lead to the sequestration of UndP or its intermediates. plos.org For instance, antibiotics that trap UndP-linked precursors, such as tunicamycin (B1663573), or those that block peptidoglycan synthesis, leading to the accumulation of UndP-linked WTA precursors, both result in SigM activation. plos.org Conversely, increasing the production of UndP can dampen the SigM response. plos.orgnih.gov This demonstrates that the SigM pathway functions as a homeostatic control system that directly senses and responds to the availability of UndP. plos.orgnih.gov The importance of this pathway is underscored by the fact that SigM becomes essential for viability when the UndP pool is restricted. plos.orgnih.gov

Identification of Novel Enzymes (e.g., UshA, UpsH) for this compound Liberation

Recent research has identified two new enzymes in Bacillus subtilis, UshA and UpsH, that are controlled by the SigM stress response and function to liberate UndP from trapped intermediates. asm.orgresearchgate.netasm.org

UshA (YqjL): This enzyme is an α/β-hydrolase that releases UndP from undecaprenyl-monophosphate-linked sugars (UndP-sugars). asm.orgresearchgate.netasm.org UshA becomes critical for cell growth when these UndP-linked sugars are sequestered, for example, during the overexpression of the glycosyltransferase CsbB in the absence of its partner YfhO, which traps UndP-GlcNAc. asm.org Genetic and biochemical evidence suggests that UshA acts on the cytoplasmic face of the membrane to cleave UndP-GlcNAc and restore the free UndP pool. researchgate.netasm.org

UpsH (YpbG): This enzyme is a metallophosphoesterase that liberates UndP from undecaprenyl-diphosphate-linked wall teichoic acid (WTA) polymers. asm.orgresearchgate.netasm.org However, it does not act on lipid II, the UndPP-linked peptidoglycan precursor. asm.orgasm.org UpsH becomes essential for viability when UndPP-linked WTA intermediates accumulate, for instance, in mutants with defects in the later stages of WTA biosynthesis. asm.orgasm.org Overexpression of UpsH can restore the UndP pool and normal cell morphology in these situations. asm.org

The discovery of UshA and UpsH provides further evidence for the model that the SigM stress response pathway actively works to maintain the UndP pool and prioritize its use for the essential process of peptidoglycan synthesis, particularly under conditions of cell envelope stress. asm.orgresearchgate.netasm.org

Competition for the Shared this compound Pool Among Biosynthetic Pathways

The this compound pool is a limited resource that is shared among multiple essential biosynthetic pathways, creating a competitive environment for this lipid carrier. asm.orgnih.govplos.org These pathways include the synthesis of peptidoglycan, wall teichoic acids, O-antigen, and capsular polysaccharides. nih.govresearchgate.net The efficient allocation and recycling of UndP are therefore critical for maintaining cell envelope integrity and viability. plos.orgbiorxiv.org

In Escherichia coli, the biosynthesis of O-antigen and enterobacterial common antigen (ECA) both utilize UndP and share the initial substrate UndPP-GlcNAc. plos.orgjcu.edu.au Studies have shown that a functional ECA synthesis pathway can provide a buffering mechanism when the O-antigen synthesis pathway is disrupted. plos.orgnih.gov In such cases, the shared UndPP-GlcNAc intermediate can be redirected towards ECA production, which helps to maintain a rapid recycling rate of UndP and ensures cell survival. plos.orgjcu.edu.aunih.gov Conversely, in bacteria like Shigella flexneri with a limited ECA production capacity, the O-antigen polymerase is essential, as there is no alternative pathway to efficiently redirect the UndP flow. plos.orgnih.gov

This competition and the ability to redirect UndP flow highlight a sophisticated interplay between different polysaccharide synthesis pathways. It suggests an evolutionary adaptation that enhances bacterial survival by mitigating the potentially lethal effects of UndP sequestration when one pathway is stalled. plos.orgnih.gov The balance in the demand for UndP is crucial, as limiting its availability for peptidoglycan synthesis due to sequestration in other pathways can negatively impact cell survival. plos.orgjcu.edu.au

Implications of this compound Sequestration

The sequestration of this compound into dead-end intermediates can have severe consequences for bacterial cells, often leading to growth defects, morphological abnormalities, and even cell death. biorxiv.orgmicrobiologyresearch.org This is primarily because the sequestration depletes the available pool of UndP, thereby impairing other essential biosynthetic pathways that rely on this lipid carrier, most notably peptidoglycan synthesis. biorxiv.orgmicrobiologyresearch.org

In Gram-negative bacteria, where the availability of UndP is more limited compared to Gram-positive species, mutations in surface polysaccharide biosynthesis genes frequently result in compromised cell envelope integrity. biorxiv.orgmicrobiologyresearch.org For example, in Salmonella enterica, strains unable to complete the synthesis of the O-antigen repeat unit accumulate significantly higher levels of UndP-linked intermediates. biorxiv.org This sequestration is thought to occur on the cytoplasmic face of the membrane, as the Wzx flippase, which translocates the completed UndP-linked oligosaccharide to the periplasm, acts as a gatekeeper, preventing the transport of incomplete substrates. biorxiv.org

The detrimental effects of UndP sequestration can be alleviated by overproducing UndP, which underscores the critical role of this lipid carrier. biorxiv.org The trapping of UndP-linked intermediates can be induced by certain antibiotics or by genetic mutations that disrupt biosynthetic pathways. asm.orgplos.org For instance, the antibiotic tunicamycin traps UndP-linked precursors, leading to the activation of the SigM stress response in B. subtilis as the cell attempts to replenish the depleted UndP pool. plos.org Similarly, the accumulation of UndP-linked wall teichoic acid precursors when peptidoglycan synthesis is blocked also triggers this stress response. plos.org These findings highlight that the sequestration of UndP is a major stress condition that bacteria must overcome to survive.

Genetic and Systems Level Studies of Undecaprenyl Phosphate Metabolism

Essentiality of Undecaprenyl Phosphate (B84403) Pathway Genes for Bacterial Viability

The genes involved in the undecaprenyl phosphate (Und-P) pathway are fundamental for bacterial survival due to Und-P's essential role in the synthesis of the peptidoglycan sacculus, a structure vital for maintaining cell integrity and shape. nih.gov The de novo synthesis of Und-P begins with the production of its precursor, undecaprenyl pyrophosphate (Und-PP), a reaction catalyzed by undecaprenyl pyrophosphate synthase (UppS). nih.gov The subsequent dephosphorylation of Und-PP to the active form, Und-P, is also a critical step. nih.govnih.gov

In many bacteria, multiple enzymes can catalyze the dephosphorylation of Und-PP. For instance, in Escherichia coli, four phosphatases, BacA, PgpB, YbjG, and LpxT, are involved in this process. nih.govnih.gov While the deletion of a single one of these genes is not lethal, the simultaneous inactivation of multiple Und-PP phosphatases can lead to cell lysis, demonstrating their conditional essentiality. nih.gov For example, depleting BacA in an E. coli mutant lacking YbjG and PgpB is fatal. nih.gov Similarly, in Bacillus subtilis, the simultaneous deletion of the genes encoding the Und-PP phosphatases BcrC and UppP is lethal. frontiersin.org In Helicobacter pylori, the concurrent inactivation of LpxE and HupA, both PAP2 enzymes, also results in lethality. nih.gov

The essentiality of the Und-P pathway is further highlighted by the fact that mutations in the uppS gene, which encodes the Und-PP synthase, can lead to misshapen cells and lysis, particularly at elevated temperatures. nih.gov The table below summarizes key genes in the Und-P pathway and their impact on bacterial viability.

| Gene | Organism | Function | Essentiality | Reference |

| uppS | E. coli | Undecaprenyl pyrophosphate synthase | Essential | internationalscholarsjournals.comtandfonline.com |

| bacA | E. coli | Undecaprenyl pyrophosphate phosphatase | Conditionally essential | nih.gov |

| pgpB | E. coli | Undecaprenyl pyrophosphate phosphatase | Conditionally essential | nih.gov |

| ybjG | E. coli | Undecaprenyl pyrophosphate phosphatase | Conditionally essential | nih.gov |

| lpxT | E. coli | Undecaprenyl pyrophosphate phosphatase | Conditionally essential | nih.gov |

| bcrC | B. subtilis | Undecaprenyl pyrophosphate phosphatase | Conditionally essential | frontiersin.org |

| uppP | B. subtilis | Undecaprenyl pyrophosphate phosphatase | Conditionally essential | frontiersin.org |

Genetic Screens and Mutational Analysis

Genetic screens and mutational analyses have been instrumental in identifying genes and pathways that interact with Und-P metabolism. These approaches have uncovered novel connections between Und-P and other cellular processes, including cell division, DNA replication, and signal transduction. nih.govnih.gov

A notable example is a genetic screen designed to identify synthetic interactions in an E. coli mutant lacking multiple Und-PP phosphatases (ΔybjG ΔlpxT ΔbacA). This screen revealed that mutations in genes involved in cell wall metabolism, cell division, DNA replication/repair, signal transduction, and glutathione (B108866) metabolism were synthetically lethal or reduced fitness in this background. nih.gov The findings from this screen underscore the extensive genetic network connected to Und-P metabolism.

Mutational analysis of the uppS gene in E. coli has also provided valuable insights. A specific mutation, uppS31, which results in a tryptophan-to-arginine substitution, was found to cause severe morphological defects at high temperatures. nih.gov This phenotype could be suppressed by mutations in genes upstream in the isoprenoid pathway, such as ispH and idi, highlighting the importance of a balanced flux of precursors for Und-P synthesis. nih.gov

Conditional knockout studies allow for the investigation of essential genes by controlling their expression. In the context of the Und-P pathway, this approach has been used to confirm the essentiality of key enzymes. For example, the depletion of the Und-PP synthase UppS in bacteria leads to growth arrest and cell lysis, confirming its essential role in viability. nih.gov Similarly, the conditional depletion of the major Und-PP phosphatase BacA in an E. coli strain already lacking other phosphatases like YbjG and PgpB results in cell death, demonstrating the critical need for Und-PP dephosphorylation. nih.gov

Synthetic lethality occurs when the combination of mutations in two different genes results in cell death, while a mutation in either gene alone does not. This genetic interaction often indicates that the two genes have redundant or compensatory functions. In the Und-P pathway, a classic example of a synthetic lethal gene pair is uppP and bcrC in Bacillus subtilis. frontiersin.org Both UppP and BcrC are Und-PP phosphatases. frontiersin.org While single mutants of either gene are viable, the double mutant (ΔuppP ΔbcrC) is not, indicating that the dephosphorylation of Und-PP is an essential function in B. subtilis that can be carried out by either of these two enzymes. frontiersin.org This synthetic lethality highlights the importance of maintaining a sufficient level of Und-PP phosphatase activity for cell survival. frontiersin.org

Transcriptomic and Proteomic Profiling of this compound Pathway Modulation

Transcriptomic and proteomic analyses provide a global view of the cellular response to perturbations in the Und-P pathway. When the Und-P pathway is modulated, for example by mutation or inhibition, significant changes in gene and protein expression can be observed across various cellular processes.

In Sinorhizobium meliloti, hyperosmotic stress was found to downregulate the expression of uppS, the gene encoding Und-PP synthase, suggesting a potential mechanism to slow down the biosynthesis of cell wall polysaccharides under such conditions. asm.org In Bacillus subtilis, exposure to the antibiotic bacitracin, which inhibits Und-PP dephosphorylation, leads to the upregulation of genes involved in the cell envelope stress response. frontiersin.orgbiorxiv.org Notably, the expression of bcrC, but not uppP, is upregulated under these conditions when Und-PP phosphatase levels are limited, indicating a specific role for BcrC in responding to cell envelope stress. frontiersin.org

A study on a Burkholderia cenocepacia mutant revealed connections between β-lactam susceptibility and blockages in Und-P metabolism through transcriptomic profiling. researchgate.net In Klebsiella pneumoniae, treatment with ceftazidime/avibactam led to significant changes in the transcriptome and metabolome, including effects on the peptidoglycan and lipopolysaccharide biosynthetic pathways which are dependent on Und-P. acs.org

Metabolic Flux Analysis and Modeling of this compound Distribution

Metabolic flux analysis (MFA) and computational modeling are powerful tools for quantifying the flow of metabolites through metabolic networks, including the distribution of Und-P. These approaches can help to understand how the limited pool of Und-P is allocated among the various biosynthetic pathways that require it, such as peptidoglycan, teichoic acid, and capsule synthesis. biorxiv.org

Constraint-based modeling has been used to predict flux distributions in knockout strains, providing insights into the metabolic consequences of deleting genes in the Und-P pathway. plos.org For example, flux balance analysis (FBA) can be used to predict the growth rate and metabolic fluxes in mutants with altered Und-P metabolism. plos.org Deviations from the expected flux balance can indicate the accumulation or depletion of key metabolites, such as Und-P and its derivatives. plos.org

Metabolic labeling studies, often in conjunction with mass spectrometry, can trace the incorporation of labeled precursors into Und-P and its downstream products. biorxiv.org This allows for the quantification of the flux through different branches of the Und-P-dependent pathways. For instance, in Salmonella enterica, labeling with [14C] D-galactose showed that mutants unable to complete the O-antigen repeat unit accumulated significantly higher levels of Und-P-linked intermediates. biorxiv.org

The table below provides a summary of the applications of metabolic flux analysis and modeling in the study of Und-P metabolism.

| Technique | Application | Key Findings | Reference |

| Flux Balance Analysis (FBA) | Predicting metabolic fluxes in knockout strains. | Identified potential growth-limiting metabolites in response to genetic perturbations. | plos.org |

| 13C Metabolic Flux Analysis (MFA) | Tracking the incorporation of precursors into peptidoglycan. | Can be used to quantify the flux of Und-P into cell wall biosynthesis. | |

| Isotope Labeling | Tracing the fate of Und-P-linked intermediates. | Revealed the accumulation of dead-end intermediates in polysaccharide synthesis mutants. | biorxiv.org |

Undecaprenyl Phosphate in Broader Biological Contexts

Comparative Analysis Across Domains of Life (Bacteria, Archaea, Eukaryotes)

Long-chain polyprenyl phosphates are ubiquitous and essential components of cellular membranes across all three domains of life: Bacteria, Archaea, and Eukaryotes. nih.govmit.edu Their fundamental, conserved role is to act as specific, membrane-bound lipid carriers for hydrophilic sugar units used in various biosynthetic pathways. nih.govbiorxiv.org While this function is universal, the precise chemical structure of the polyprenyl phosphate (B84403) molecule varies between the domains.

In bacteria, the predominant carrier lipid is undecaprenyl phosphate (Und-P) , a 55-carbon (C55) isoprenoid. biorxiv.orgasm.org It is a crucial component in the biosynthesis of the bacterial cell wall (peptidoglycan), as well as other surface structures like O-antigen, teichoic acids, and capsules. biorxiv.orgnih.govnih.gov

In contrast, Eukaryotes and Archaea utilize a related class of molecules known as dolichyl phosphates (Dol-P) . nih.govmit.edubiorxiv.org These molecules serve an analogous function, primarily in the process of N-linked protein glycosylation which occurs in the endoplasmic reticulum of eukaryotes and the cytoplasmic membrane of archaea. mit.edubiorxiv.org While functionally similar, there are key structural distinctions between this compound and dolichyl phosphate. oup.combiorxiv.org

The table below summarizes the key characteristics of these lipid carriers across the domains of life.

Interactive Data Table: Polyprenyl Phosphate Carriers Across Life Domains

| Feature | Bacteria | Archaea | Eukaryotes |

|---|---|---|---|

| Primary Carrier | This compound | Dolichyl Phosphate | Dolichyl Phosphate |

| Carbon Chain Length | Typically C55 | Varies, generally longer (e.g., C55-C60) | Varies, generally longer (e.g., C70-C105) |

| α-Isoprene Unit | Unsaturated (not reduced) | Saturated (reduced) | Saturated (reduced) |

| Primary Function | Peptidoglycan, O-antigen, Teichoic acid synthesis | N-linked protein glycosylation | N-linked protein glycosylation, GPI anchor synthesis |

| Location of Synthesis | Cytoplasmic Membrane | Cytoplasmic Membrane | Endoplasmic Reticulum |

Dolichyl phosphate is the primary eukaryotic counterpart to bacterial this compound. oup.com The fundamental differences lie in their chain length and the saturation of the alpha-isoprene unit (the one attached to the phosphate group). frontierspartnerships.org Eukaryotic dolichols are generally much longer, with chain lengths in mammalian cells ranging from 18 to 21 isoprene (B109036) units (C90-C105), while yeast dolichols contain 14 to 17 units. oup.com Crucially, dolichols are characterized by a saturated α-isoprene unit, whereas the α-unit of this compound is unsaturated. oup.comfrontierspartnerships.org

This structural variance is directly related to their distinct biological roles. In eukaryotes, dolichyl phosphate is the indispensable carrier for the assembly of the oligosaccharide precursor (Glc₃Man₉GlcNAc₂) used in N-linked protein glycosylation, a critical modification for many secreted and membrane-bound proteins. mit.eduoup.com This process takes place within the endoplasmic reticulum. oup.com The level of available dolichyl phosphate can be a rate-limiting factor in this pathway, highlighting its regulatory importance. oup.com

While most bacteria utilize this compound (C55-P), a notable exception is found within the genus Mycobacterium. Mycobacterium tuberculosis, the causative agent of tuberculosis, primarily synthesizes and uses decaprenyl phosphate (Dec-P) , a C50 isoprenoid, as its lipid carrier. nih.govasm.org This is a significant deviation, as M. smegmatis has been identified as the first bacterium confirmed to use a prenyl phosphate other than this compound for peptidoglycan synthesis. asm.org

In mycobacteria, decaprenyl phosphate plays a central role in the biosynthesis of the exceptionally complex and robust cell wall, which is essential for the pathogen's survival and virulence. nih.govnih.gov It is the carrier for the building blocks of the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan, structures that are unique to mycobacteria and contribute to their intrinsic resistance to many antibiotics. nih.govresearchgate.net The synthesis of decaprenyl phosphate in M. tuberculosis involves a specific set of enzymes, such as decaprenyl-phosphate phosphoribosyltransferase, that are adapted to this shorter C50 lipid carrier. uniprot.org

Role in Microbial Stress Response and Adaptation

The this compound pool is not just a passive component in biosynthesis; it is a critical hub that is intimately linked to microbial stress response and adaptation. Because Und-P is a shared, limited resource required for the synthesis of multiple essential cell envelope components, its availability and recycling are tightly regulated, especially under stress conditions. nih.gov

Microbes have evolved sophisticated mechanisms to manage the Und-P cycle when faced with environmental challenges such as pH shifts or exposure to antibiotics. nih.gov

Antibiotic Stress: Many antibiotics, including the glycopeptide vancomycin (B549263) and the peptide antibiotic bacitracin, function by targeting steps in the cell wall synthesis pathway that involve Und-P. nih.govbiorxiv.org Bacitracin, for instance, sequesters undecaprenyl pyrophosphate (Und-PP), preventing its recycling back to the active Und-P form and thereby depleting the available carrier pool. biorxiv.org In response to such stress, bacteria like Bacillus subtilis activate specific stress regulons, such as that controlled by the sigma factor SigM. nih.gov This response upregulates enzymes that liberate Und-P from other biosynthetic pathways, effectively prioritizing its use for the essential task of peptidoglycan synthesis to maintain cell integrity. nih.gov

Environmental Fitness: The proteins responsible for translocating or "flipping" Und-P across the cell membrane are also crucial for adaptation. In Vibrio cholerae, the functionality of specific Und-P translocases is dependent on the external pH, linking the lipid carrier cycle directly to fitness in different environments, such as within a host. nih.gov

Genetic Adaptation: Deficiencies in the Und-P cycle can render bacteria highly sensitive to cell wall stressors. For example, a Streptococcus mutans mutant lacking the undecaprenyl pyrophosphate phosphatase (UppP), an enzyme that recycles Und-PP to Und-P, shows increased susceptibility to bacitracin. mdpi.com Conversely, genetic adaptations that bolster the synthesis of undecaprenol (B103720) have been observed in Staphylococcus aureus as a mechanism to overcome blocks in its biosynthetic pathway, demonstrating the cell's ability to evolve solutions to maintain this critical lipid pool. frontiersin.org

The table below details specific examples of Und-P's role in microbial adaptation.

Interactive Data Table: this compound in Microbial Stress Response| Organism | Stressor | Response Mechanism | Finding | Citation |

|---|---|---|---|---|

| Bacillus subtilis | Bacitracin, Vancomycin | Activation of SigM regulon | Upregulates hydrolase enzymes (UshA, UpsH) to release Und-P from other intermediates, prioritizing peptidoglycan synthesis. | nih.gov |

| Vibrio cholerae | Alkaline pH | Conditional use of Und-P translocases (PopT, DedA families) | Demonstrates that transporter usage is dynamic and modulated by environmental pH, affecting cell wall integrity and viability. | nih.gov |

| Streptococcus mutans | Cell wall antimicrobials | Involvement of UppP enzyme | Deficiency in the UppP enzyme, which recycles the carrier, leads to increased sensitivity to bacitracin. | mdpi.com |

Evolutionary Conservation of Polyprenyl-Phosphates

The use of polyprenyl phosphates as lipid carriers for glycan biosynthesis is a remarkably conserved strategy across all domains of life. nih.govmit.edu From the synthesis of peptidoglycan in bacteria to N-linked glycosylation of proteins in eukaryotes, the fundamental principle remains the same: a long, hydrophobic lipid tail anchors a hydrophilic sugar or oligosaccharide to the membrane, facilitating its transport across this formidable barrier. nih.govbiorxiv.org

This strong evolutionary conservation underscores the elegant and efficient solution that polyprenyl phosphates provide to a universal biochemical problem. nih.gov While the specific structures have diverged—leading to this compound in bacteria and the longer, alpha-saturated dolichyl phosphates in archaea and eukaryotes—the core function has been retained. nih.govbiorxiv.org This conservation suggests that this mechanism arose early in evolutionary history and has been maintained due to its indispensable role in building and modifying the cellular surfaces that mediate interaction with the outside world. The identification of conserved protein families, such as the DedA and DUF368/PopT families, that act as transporters for these lipids in both bacteria and potentially archaea further highlights this deep evolutionary heritage. nih.govnih.gov

Methodological Approaches in Undecaprenyl Phosphate Research

Biochemical Assays for Enzyme Activity and Kinetics

Biochemical assays are fundamental to understanding the enzymes involved in the Und-P cycle. These assays allow for the measurement of enzyme activity, determination of kinetic parameters, and the screening of potential inhibitors.

A common approach involves the use of radiolabeled substrates to monitor enzyme activity. For instance, the activity of undecaprenyl pyrophosphate (Und-PP) phosphatases like BacA can be assessed by measuring the conversion of [¹⁴C]C₅₅-PP to [¹⁴C]C₅₅-P, with the products separated by thin-layer chromatography (TLC). nih.govplos.org This method has been used to determine the kinetic parameters of BacA, revealing a Kₘ for C₅₅-PP of approximately 680 μM and a Vₘₐₓ of 53 μmol.min⁻¹.mg of protein⁻¹. plos.org Similarly, the activity of WecA, a GlcNAc-1-phosphate transferase, has been characterized using a standard assay with [¹⁴C]UDP-GlcNAc and C₅₅-P as substrates. asm.org The kinetic constants for WecA were determined, with Kₘ values of 0.62 ± 0.13 mM for UDP-GlcNAc and 0.12 ± 0.03 mM for C₅₅-P. asm.org

The development of enzymatic assays has also been crucial for studying enzymes that synthesize Und-PP, such as undecaprenyl pyrophosphate synthase (UppS). These assays are often used to screen for inhibitors. In one study, a biochemical assay was employed to test 83 computationally selected compounds for their ability to inhibit BacA, leading to the identification of a sulfamoylthiophene molecule with significant inhibitory activity. nih.gov

The table below summarizes key kinetic parameters for enzymes involved in undecaprenyl phosphate (B84403) metabolism, as determined by various biochemical assays.

| Enzyme | Substrate(s) | K_m | k_cat / V_max | Optimal pH | Optimal Temperature | Reference |

| BacA (E. coli) | C₅₅-PP | 680 μM | 53 μmol/min/mg | 6.0-7.0 | ~50°C | plos.org |

| WecA (T. maritima) | UDP-GlcNAc | 0.62 ± 0.13 mM | 72.1 ± 10.8 min⁻¹ | ~8.0 | 65°C | asm.org |

| C₅₅-P | 0.12 ± 0.03 mM | asm.org | ||||

| UppP (V. vulnificus) | C₅₅-PP | Minor changes with mutations | 1.4 to 5-fold decrease in k_cat with S23A and S167A mutations | Not specified | Not specified | nih.gov |

Genetic Manipulation and Mutant Construction

Genetic manipulation and the construction of mutant strains are powerful tools for investigating the in vivo functions of genes involved in Und-P metabolism. By deleting or altering specific genes, researchers can observe the resulting phenotypic changes, providing insights into the gene's role.

In Escherichia coli, the construction of mutants lacking genes encoding Und-PP phosphatases has revealed their conditional essentiality. nih.gov For example, a mutant of E. coli lacking bacA, pgpB, and ybjG is not viable, demonstrating the critical role of these enzymes in Und-P recycling. tandfonline.com A genetic screen was developed to identify synthetic lethal interactions in a strain with defective Und-P recycling, uncovering connections to cell morphogenesis, cell division, DNA replication, and signal transduction. nih.govresearchgate.net

The creation of missense mutations has also been informative. A T-to-C missense mutation in the uppS gene of E. coli, resulting in a tryptophan-to-arginine substitution, was found to cause growth and morphological defects at elevated temperatures. asm.org These defects could be suppressed by compensatory mutations in upstream genes of the isoprenoid pathway. asm.org

Site-directed mutagenesis is another key technique used to probe the function of specific amino acid residues within an enzyme. In the study of the E. coli BacA protein, site-directed mutagenesis was used to identify three essential residues (Glu21, Ser27, and Arg174) involved in its catalytic mechanism. uliege.be Similarly, mutagenesis of the Und-PP phosphatase from Vibrio vulnificus identified Gln-13, Glu-17, His-26, and Arg-166 as residues directly involved in catalysis. nih.gov

In Bacillus subtilis, systematic construction of mutants in genes encoding UPP phosphatases and UOH kinase has been employed to understand their respective contributions to the Und-P pool. tandfonline.com The creation of a double mutant lacking bacA and bcrC was found to be non-viable, highlighting their essential overlapping functions. tandfonline.com Furthermore, studies on the stress-response sigma factor SigM in B. subtilis have utilized mutant analysis to reveal its role in regulating genes that maintain the free Und-P pool. asm.org For instance, the deletion of ushA or upsH, two genes under SigM control, leads to viability defects under conditions where Und-P-linked intermediates accumulate. asm.org

The table below provides examples of genetic manipulations and their observed phenotypes in undecaprenyl phosphate research.

| Organism | Gene(s) Manipulated | Type of Manipulation | Key Phenotype | Reference |

| E. coli | uppS | Missense mutation (T-to-C) | Growth and morphological defects at 42°C. | asm.org |

| E. coli | bacA, pgpB, ybjG | Triple knockout | Non-viable. | tandfonline.com |

| E. coli | bacA, lpxT, ybjG | Triple knockout with genetic screen | Identified synthetic lethal interactions with genes involved in cell wall biogenesis, division, and DNA replication. | nih.gov |

| B. subtilis | bacA, bcrC | Double knockout | Non-viable. | tandfonline.com |

| B. subtilis | ushA, upsH | Gene deletion | Viability defects when Und-P-linked intermediates accumulate. | asm.org |

| E. coli | bacA | Site-directed mutagenesis | Identified essential catalytic residues (Glu21, Ser27, Arg174). | uliege.be |

| V. vulnificus | uppP | Site-directed mutagenesis | Identified essential catalytic residues (Gln-13, Glu-17, His-26, Arg-166). | nih.gov |

Spectroscopic and Imaging Techniques for Localization and Dynamics

Spectroscopic and imaging techniques are crucial for visualizing the localization and dynamics of Und-P and its associated enzymes within the bacterial cell.

Fluorescence microscopy is a powerful tool for studying the cellular consequences of altered Und-P metabolism. For instance, phase-contrast and fluorescence microscopy have been used to observe the morphological defects, such as bulging and filamentation, in B. subtilis mutants with defects in Und-P recycling. asm.org Propidium iodide staining can be used in conjunction with microscopy to assess membrane integrity in these mutants. asm.org Similarly, imaging of Vibrio cholerae mutants lacking a putative C₅₅-P translocase revealed pH-dependent defects in cell shape maintenance. nih.gov

Protein fluorescence spectroscopy has been employed to investigate the interaction of inhibitors with enzymes like UppS. acs.org By monitoring changes in the intrinsic fluorescence of the protein upon binding to substrates or inhibitors, researchers can deduce the binding mechanism. acs.org

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of membrane proteins involved in Und-P metabolism. Cryo-EM structures of the integral membrane glycosyltransferase ArnC from Salmonella enterica have been solved in both apo and nucleotide-bound conformations. nih.govbiorxiv.org These structures revealed a conformational transition upon substrate binding, providing insights into the enzyme's catalytic mechanism. nih.gov

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of Und-P and its derivatives. Various MS-based approaches are used for metabolite profiling and lipidomics studies.